Ethyl 4-chlorobenzoate
Overview
Description
It is a colorless to light yellow liquid with a molecular weight of 184.62 g/mol . This compound is commonly used in organic synthesis and various chemical processes.
Mechanism of Action
Target of Action
Ethyl 4-chlorobenzoate is a chemical compound with the molecular formula C9H9ClO2 It’s known that esters like this compound can undergo reactions such as hydrolysis and condensation .
Mode of Action
The mode of action of this compound is primarily through its reactivity as an ester. Ester compounds can participate in a variety of chemical reactions. For instance, this compound can undergo a Claisen condensation reaction , a process where one ester molecule reacts with another to form a β-keto ester product .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reaction it undergoes. In the case of a Claisen condensation, the resulting β-keto ester can participate in various biochemical pathways, potentially affecting the synthesis of other compounds .
Pharmacokinetics
Like other esters, it’s likely that this compound can be absorbed and distributed in the body, metabolized (often through hydrolysis), and eventually excreted .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it affects. As a result of a Claisen condensation, for example, the formation of a β-keto ester could potentially influence the synthesis of other bioactive compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate and extent of its reactions (such as hydrolysis or condensation) can be affected by factors like temperature, pH, and the presence of other reactive substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-chlorobenzoate can be synthesized through the esterification of 4-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzene ring can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield 4-chlorobenzoic acid and ethanol.
Reduction: The compound can be reduced to form ethyl 4-chlorobenzyl alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: 4-chlorobenzoic acid and ethanol.
Reduction: Ethyl 4-chlorobenzyl alcohol.
Scientific Research Applications
Ethyl 4-chlorobenzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties and as a building block in drug development.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
Ethyl 4-chlorobenzoate can be compared with other similar compounds such as:
- Ethyl 2-chlorobenzoate
- Ethyl 3-chlorobenzoate
- Ethyl 4-bromobenzoate
Uniqueness: The presence of the chlorine atom at the para position in this compound imparts unique chemical properties, such as its reactivity in substitution reactions. Compared to its ortho and meta isomers, this compound exhibits different reactivity patterns and physical properties .
Properties
IUPAC Name |
ethyl 4-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBYCMPOFNRISR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064631 | |
Record name | Benzoic acid, 4-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7335-27-5 | |
Record name | Ethyl 4-chlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7335-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chlorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-chlorobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10859 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-chloro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl 4-chlorobenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE48T446WC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Ethyl 4-chlorobenzoate in organic synthesis?
A1: this compound serves as a key starting material for synthesizing various heterocyclic compounds, particularly 1,3,4-oxadiazole derivatives. [, , ] These derivatives exhibit a range of biological activities, making them attractive targets for pharmaceutical development. For instance, researchers have utilized this compound to prepare novel N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide, demonstrating their potential as antimicrobial agents. [] Furthermore, it acts as a precursor in the synthesis of 4-thiazolidinones, another class of compounds with notable antibacterial properties. []
Q2: How does the chlorine atom in this compound influence its reactivity?
A2: The chlorine atom, being an electron-withdrawing group, influences the reactivity of this compound in several ways. In the synthesis of 1,3,4-oxadiazole derivatives, the electron-withdrawing nature of the chlorine atom facilitates the nucleophilic attack of hydrazides on the ester group, leading to the formation of the desired heterocyclic ring system. [] This electron-withdrawing effect also plays a role in the Raman spectroscopic behavior of dithioester derivatives derived from this compound when bound to enzymes like 4-chlorobenzoyl coenzyme A (CoA) dehalogenase. []
Q3: Can you elaborate on the spectroscopic characterization of this compound and its derivatives?
A3: this compound and its derivatives are characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. [, , , , ] For example, in the synthesis of N-benzoyl-N'-(4-chlorobenzamido) thiourea, researchers employed IR, 1H NMR, 13C NMR, and elemental analysis to confirm the structure of the target compound. [] These techniques provide valuable information about the compound's structure, purity, and functional groups.
Q4: Has computational chemistry been used in research involving this compound?
A4: Yes, computational methods have been employed to study this compound and its derivatives. In investigations concerning the interaction of dithioester analogs of this compound with the enzyme dehalogenase, researchers utilized density functional theory (DFT) calculations to understand the structural features and vibrational modes of these molecules. [] These calculations provided insights into the conformational preferences of the dithioester analogs and their binding interactions with the enzyme's active site.
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